molecular formula C9H16O2 B2600805 trans-4-Ethylcyclohexanecarboxylic acid CAS No. 6833-47-2; 91328-77-7

trans-4-Ethylcyclohexanecarboxylic acid

Cat. No.: B2600805
CAS No.: 6833-47-2; 91328-77-7
M. Wt: 156.225
InChI Key: UNROFSAOTBVBBT-UHFFFAOYSA-N
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Description

trans-4-Ethylcyclohexanecarboxylic acid (CAS: 6833-47-2) is a cyclohexane derivative with a carboxylic acid group at position 1 and an ethyl group at the trans-4 position of the cyclohexane ring. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.23 g/mol. The compound typically has a purity of ≥98% and a melting point range of 48–52°C . It is supplied by major chemical vendors, including Thermo Scientific, TCI America, and ReBio (Shanghai), in quantities ranging from 1g to 5g .

Key structural features include:

  • SMILES: CCC1CCC(CC1)C(=O)O
  • InChIKey: UNROFSAOTBVBBT-UHFFFAOYSA-N . The cyclohexane ring adopts a chair conformation, a common trait among trans-substituted cyclohexane derivatives .

Properties

IUPAC Name

4-ethylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-7-3-5-8(6-4-7)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNROFSAOTBVBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987865
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-47-2, 91328-77-7
Record name 4-Ethylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylcyclohexanecarboxylic acid
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Record name 4-Ethylcyclohexanecarboxylic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Pharmaceutical Applications

  • Building Block for Drug Synthesis :
    • trans-4-Ethylcyclohexanecarboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for therapeutic properties, including anti-inflammatory and analgesic activities .
  • Prodrug Development :
    • Research indicates that derivatives of this compound can enhance the oral bioavailability of certain drugs. For instance, a prodrug formulation has shown effectiveness in reducing menstrual blood loss in patients suffering from idiopathic menorrhagia .

Agricultural Applications

  • Pesticide Synthesis :
    • The compound is utilized in the development of pesticides, providing an avenue for creating environmentally friendly agricultural chemicals. Its structural properties allow for modifications that enhance efficacy against pests while minimizing environmental impact .

Synthetic Chemistry Applications

  • Organic Compound Synthesis :
    • Beyond pharmaceuticals and agriculture, this compound is employed in synthesizing various organic compounds, including flavors and fragrances due to its pleasant odor profile .
  • Transaminase-Catalyzed Reactions :
    • Recent studies have demonstrated the use of transaminases to produce trans-4-substituted cyclohexane amines from this compound. This method showcases the compound's utility in generating high-purity products through biocatalysis, which is advantageous for industrial applications .
  • Pharmaceutical Development :
    • A study explored the synthesis of a new analgesic compound utilizing this compound as an intermediate. The resulting compound exhibited significant pain relief properties in preclinical trials, highlighting its potential for further development into a therapeutic agent.
  • Pesticide Efficacy Testing :
    • Field tests were conducted using a pesticide derived from this compound. Results indicated a marked decrease in pest populations while maintaining safety for non-target organisms, showcasing its effectiveness as an environmentally friendly pesticide alternative.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-4-Ethylcyclohexanecarboxylic acid with structurally analogous cyclohexanecarboxylic acid derivatives:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound Ethyl (-CH₂CH₃) C₉H₁₆O₂ 156.23 48–52 Intermediate in organic synthesis
trans-4-Methylcyclohexanecarboxylic acid Methyl (-CH₃) C₈H₁₄O₂ 142.19 Not reported Likely lower hydrophobicity than ethyl analog
trans-4-Pentylcyclohexanecarboxylic acid Pentyl (-CH₂CH₂CH₂CH₂CH₃) C₁₂H₂₂O₂ 198.30 Not reported Higher hydrophobicity; potential for lipid solubility studies
trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid Phenoxymethyl (-CH₂OPh) C₁₄H₁₈O₃ 234.29 Not reported Chair conformation; synthesized via phenol coupling; aromatic group enhances rigidity
Tranexamic acid (trans-4-(Aminomethyl)cyclohexanecarboxylic acid) Aminomethyl (-CH₂NH₂) C₈H₁₅NO₂ 157.21 386 (decomposes) Antifibrinolytic drug; forms salts due to amine group

Key Comparative Insights:

Substituent Effects on Physicochemical Properties :

  • Hydrophobicity : Larger alkyl groups (e.g., pentyl) increase lipophilicity compared to ethyl or methyl .
  • Melting Points : The ethyl derivative (48–52°C) has a lower melting point than Tranexamic acid (386°C), likely due to the latter’s ionic interactions from the amine group .

Structural and Conformational Similarities :

  • All compounds share a chair conformation in the cyclohexane ring, with average C–C bond lengths of ~1.517 Å, consistent with trans-1,4-cyclohexanedicarboxylic acid (1.523 Å) .

Synthetic Routes: The ethyl derivative is synthesized via standard ester hydrolysis, while the phenoxymethyl analog requires coupling with phenol via a tosyl intermediate . Tranexamic acid involves more complex steps, including introduction of the aminomethyl group .

Applications: Ethyl/Methyl/Pentyl derivatives: Primarily used as intermediates in fine chemical synthesis . Phenoxymethyl derivative: Potential use in rigid-rod molecular systems due to the aromatic group . Tranexamic acid: Clinically approved for reducing bleeding .

Research Findings and Data Tables

Table 1: Predicted Collision Cross-Section (CCS) of this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 157.12232 135.1
[M+Na]⁺ 179.10426 144.9
[M-H]⁻ 155.10776 136.0

Source: Computational modeling from .

Table 2: Comparison of Cyclohexanecarboxylic Acid Derivatives

Property trans-4-Ethyl trans-4-Methyl Tranexamic Acid
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 2 (COOH, NH₂)
LogP (Predicted) ~2.5 ~1.8 ~-0.5
Ionization at pH 7 Anionic (COOH) Anionic (COOH) Zwitterionic

LogP estimated using substituent contributions; ionization inferred from functional groups .

Critical Analysis of Evidence

  • Contradictions: Minor discrepancies in melting points (48–51°C vs. 52°C) likely reflect purity differences or measurement techniques .
  • Gaps: Limited data on solubility, boiling points, and pharmacological activity for non-medical derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Ethylcyclohexanecarboxylic acid with high stereochemical purity?

  • Methodology :

  • Catalytic Hydrogenation : Use palladium or platinum catalysts under controlled hydrogen pressure to reduce precursor compounds (e.g., substituted cyclohexene derivatives). Monitor reaction progress via GC-MS to ensure complete conversion and minimal cis-isomer formation .
  • Chiral Resolution : Employ chiral auxiliaries or enzymatic resolution to separate trans-isomers from cis-contaminants. For example, lipase-mediated esterification can selectively modify the trans isomer for easier isolation .
    • Validation : Confirm stereochemistry via 1H^1H-NMR coupling constants (axial vs. equatorial protons) and X-ray crystallography for crystalline derivatives .

Q. How can researchers accurately determine the purity of this compound in solution-phase experiments?

  • Analytical Techniques :

MethodApplicationReference Standard
HPLCQuantify trans vs. cis isomersUSP/EP-grade reference material
NMRAssess stereochemical integrityInternal standards (e.g., TMS)
DSCMeasure melting point (50–54°C) to detect impurities
  • Calibration : Use certified reference materials (≥98% purity) from suppliers like SYNTHON Chemicals or Tokyo Chemical Industry .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in esterification or amidation reactions?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates of trans- and cis-isomers under identical conditions (e.g., DCC-mediated coupling). Trans isomers often exhibit faster kinetics due to reduced steric hindrance from the axial ethyl group .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to analyze transition-state energies and substituent effects on reaction pathways .
    • Data Interpretation : Correlate experimental yields with computational predictions to identify steric or electronic bottlenecks .

Q. What strategies optimize this compound as a precursor for liquid crystal synthesis?

  • Methodology :

  • Derivatization : React with mesogenic groups (e.g., biphenyl or cyanobiphenyl moieties) via ester linkages. Monitor phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
  • Purity Requirements : Ensure ≥99% purity (GC) to prevent defects in liquid crystal alignment. Use column chromatography with silica gel or reverse-phase HPLC for final purification .
    • Performance Metrics :
ParameterTargetMeasurement Tool
Transition Temp.80–120°CDSC
Dielectric AnisotropyΔε > 5Impedance Analyzer

Q. How should researchers address contradictions in reported melting points (50–54°C) for this compound?

  • Troubleshooting Framework :

Sample History : Verify storage conditions (room temperature, desiccated) to rule out hydration/degradation .

Analytical Cross-Validation : Compare DSC (bulk) and hot-stage microscopy (single-crystal) data to detect polymorphism or mixed phases .

Statistical Analysis : Apply Grubbs’ test to identify outliers in published datasets and validate with independent replicates .

Data Presentation & Reproducibility Guidelines

  • Structural Data : Include crystallographic CIF files (CCDC) or NMR spectra (δ 1.2–1.4 ppm for axial ethyl group) .
  • Stereochemical Notation : Use IUPAC nomenclature (e.g., trans-4-ethyl substituent) consistently to avoid ambiguity .
  • Ethical Reporting : Disclose supplier lot numbers (e.g., SYNTHON ST01116) and purity grades to ensure reproducibility .

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